![molecular formula C16H16ClFN2O3S B2529766 2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide CAS No. 690647-39-3](/img/structure/B2529766.png)
2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide
Descripción general
Descripción
The molecule "2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide" is a complex organic compound that likely contains a sulfonyl group attached to an amino group, with a chloro-fluorophenyl moiety and a phenylethylacetamide fragment. While the provided papers do not directly discuss this molecule, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of the molecule .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with a sulfonyl chloride to form the sulfonyl amine, followed by further functionalization. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from various aminophenols and a sulfonyl chloride derivative . This suggests that the target molecule could be synthesized through a similar pathway, starting with the appropriate chloro-fluorophenyl amine and phenylethylamine.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using spectroscopic methods and quantum chemical calculations. For instance, the equilibrium geometry and vibrational assignments of a dimer molecule related to the target compound were carried out using density functional theory (DFT) . The optimized geometry often shows the relationship between different rings in the molecule, such as planarity or non-planarity, which affects the molecule's properties .
Chemical Reactions Analysis
The chemical reactivity of such molecules can be influenced by the presence of functional groups capable of forming hydrogen bonds or other interactions. For example, NBO analysis of similar compounds revealed the formation of strong stable hydrogen-bonded intermolecular interactions . These interactions can significantly affect the reactivity and binding properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from spectroscopic studies and theoretical calculations. The vibrational spectroscopic signatures provide information about the molecular conformation and the effect of different substituents . The presence of electronegative atoms like chlorine and fluorine can influence the electronic distribution and, consequently, the physical properties such as solubility and melting point. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be predicted based on the structure of the molecule .
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
Novel sulfonamide derivatives, including compounds related to "2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide," have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These compounds have shown promising results in vitro, particularly against breast and colon cancer cell lines. The research highlights the potential of sulfonamide derivatives as anticancer agents, with specific compounds exhibiting significant potency compared to reference drugs like 5-fluorouracil (Ghorab et al., 2015).
Immunomodulation and Tumor Response
Certain sulfonamide derivatives have been identified as orally active compounds capable of modulating the immune response to tumors. These compounds enhance the reactivity of lymphocytes and macrophages towards tumor cells, leading to increased tumor cell destruction. Such immunomodulating effects suggest a potential role in augmenting the host's immune response against tumor growth (Wang et al., 2004).
Antimicrobial Applications
Research into sulfonamide derivatives has also extended to their antimicrobial properties. Studies have focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, with the aim of developing potent antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various pathogens (Darwish et al., 2014).
Synthesis and Chemical Properties
The solid-phase synthesis of beta-sultams, which are sulfonyl beta-lactam analogues, has been reported. This synthesis method is amenable to the construction of combinatorial libraries for identifying new antibacterial agents. The research demonstrates a practical approach to generating a variety of beta-sultams, highlighting the versatility of sulfonamide derivatives in drug discovery (Gordeev et al., 1997).
Environmental and Analytical Applications
Sulfonamide derivatives have been explored for their utility in environmental and analytical chemistry. For instance, new molecular probes for the sensitive detection of carbonyl compounds in water samples have been developed, employing sulfonamide derivatives. This research underscores the potential of such compounds in environmental monitoring and analytical methodologies (Houdier et al., 2000).
Propiedades
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-14-10-13(6-7-15(14)18)24(22,23)20-11-16(21)19-9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHGIVARXAMDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327116 | |
| Record name | 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690647-39-3 | |
| Record name | 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



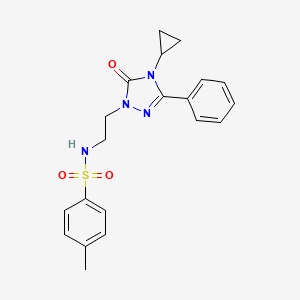
![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)
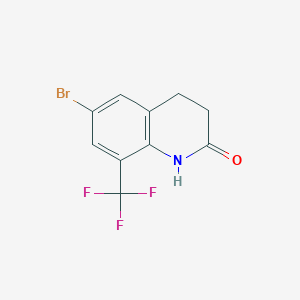

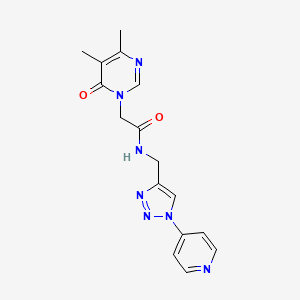
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)
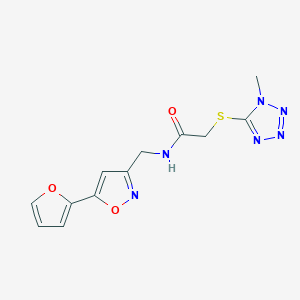

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)
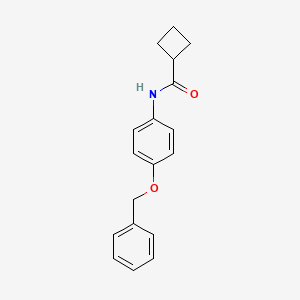
![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)
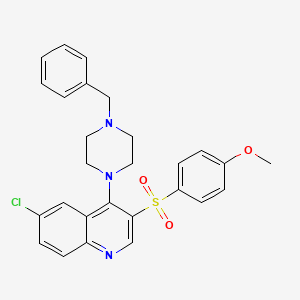
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)